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molecular formula C7H5BrN2O2S B8609725 Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Cat. No. B8609725
M. Wt: 261.10 g/mol
InChI Key: FYZYUWIIVLNTBB-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

Concentrated hydrochloric acid (0.3 ml) was added to a solution of methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (54 mg, 0.21 mmol) in propionic acid (2 ml), and the mixture was heated under reflux for 11 hr. The reaction solution was neutralized with a 2 M aqueous solution of sodium hydroxide and was extracted with ethyl acetate (7 ml×3). The organic layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:2) to give 2-bromoimidazo[5,1-b]thiazole (12 mg, 28%) as a white solid.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[S:7][C:6]2=[C:8](C(OC)=O)[N:9]=[CH:10][N:5]2[CH:4]=1.[OH-].[Na+]>C(O)(=O)CC>[Br:2][C:3]1[S:7][C:6]2=[CH:8][N:9]=[CH:10][N:5]2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
54 mg
Type
reactant
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11 hr
Duration
11 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (7 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:2)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN2C(S1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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